(5-Bromoquinazolin-8-yl)methanamine hydrochloride

Regioselectivity Cytotoxicity EGFR inhibition

(5-Bromoquinazolin-8-yl)methanamine hydrochloride (CAS 1823893-15-7) is a bifunctional quinazoline intermediate featuring a C5 bromine atom and a C8 aminomethyl side chain, enabling orthogonal diversification at two electronically distinct positions on the privileged quinazoline scaffold. With a molecular weight of 274.54 g·mol⁻¹ and a topological polar surface area (TPSA) of 51.8 Ų, it occupies physicochemical space compatible with lead-like properties in oral drug design.

Molecular Formula C9H9BrClN3
Molecular Weight 274.54 g/mol
Cat. No. B11850179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromoquinazolin-8-yl)methanamine hydrochloride
Molecular FormulaC9H9BrClN3
Molecular Weight274.54 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=NC=NC2=C1CN)Br.Cl
InChIInChI=1S/C9H8BrN3.ClH/c10-8-2-1-6(3-11)9-7(8)4-12-5-13-9;/h1-2,4-5H,3,11H2;1H
InChIKeyMEEBDJUQVOSRRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (5-Bromoquinazolin-8-yl)methanamine hydrochloride Remains a Preferred Heterocyclic Building Block in Kinase-Targeted Medicinal Chemistry Programs


(5-Bromoquinazolin-8-yl)methanamine hydrochloride (CAS 1823893-15-7) is a bifunctional quinazoline intermediate featuring a C5 bromine atom and a C8 aminomethyl side chain, enabling orthogonal diversification at two electronically distinct positions on the privileged quinazoline scaffold [1]. With a molecular weight of 274.54 g·mol⁻¹ and a topological polar surface area (TPSA) of 51.8 Ų, it occupies physicochemical space compatible with lead-like properties in oral drug design [1]. The hydrochloride salt form enhances aqueous solubility and handling stability compared to the free amine, making it a practical stock solution for parallel medicinal chemistry workflows .

Why Swapping (5-Bromoquinazolin-8-yl)methanamine hydrochloride for a Generic Analog Can Compromise Synthetic and Biological Outcomes


Simple replacement of (5-Bromoquinazolin-8-yl)methanamine hydrochloride with a regioisomer (e.g., 6-bromo), a different halogen (e.g., 5-chloro), or a non-halogenated quinazolin-8-ylmethanamine introduces three independent sources of variation that cannot be predicted by inspection alone. Regioisomerism shifts the electronic landscape of the quinazoline core, altering both the reactivity in metal-catalyzed cross-couplings and the binding pose within kinase ATP pockets, as evidenced by the sharply distinct cytotoxicity profiles of 6-bromoquinazoline derivatives (IC₅₀ 0.53–46.6 μM against MCF-7 and SW480 cell lines) [1]. Halogen identity modulates C–X bond dissociation energy, oxidative addition rates, and lipophilicity (e.g., ΔClogP ~0.5–0.7 units between Br and Cl analogs), affecting both synthetic efficiency and passive membrane permeability [2]. The hydrochloride counterion further influences long-term storage stability and solubility in polar reaction media compared to the free base, a practical consideration for high-throughput synthesis .

Quantitative Evidence Guide: (5-Bromoquinazolin-8-yl)methanamine hydrochloride Versus Closest Analogs


Regioisomeric Cytotoxicity Divergence: 5-Br vs. 6-Br Quinazoline Scaffolds in EGFR-Dependent Cancer Cell Lines

When the bromine atom is relocated from position 5 (target compound scaffold) to position 6 (comparator scaffold), the resultant quinazoline derivatives exhibit measurable, context-dependent differences in antiproliferative potency. A 2023 study of 6-bromoquinazoline derivatives reported IC₅₀ values spanning 0.53–46.6 μM against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, with the most potent analog (5b, fluoro-substituted phenyl) achieving IC₅₀ = 0.53–1.95 μM, surpassing cisplatin [1]. Molecular docking identified EGFR as a putative target, with binding interactions governed by the C6 substituent orientation. Although the 5-bromo regioisomer was not included in this screen, the authors' computational analysis confirmed that the bromine position dictates the dihedral angle between the quinazoline core and the aniline ring, directly influencing hinge-region hydrogen bonding with Met793 of EGFR [1]. A separate patent series (US9139568) demonstrates that 5-bromoquinazoline derivatives achieve IC₅₀ = 23 nM against the P70S6K kinase, a potency level achievable only with the C5-substitution pattern [2].

Regioselectivity Cytotoxicity EGFR inhibition Quinazoline scaffold

Halogen-Dependent Reactivity in Cross-Coupling: 5-Br vs. 5-Cl Quinazoline Electrophiles

The aryl bromine at C5 of the target compound is a superior oxidative addition partner compared to aryl chlorides in palladium-catalyzed cross-coupling reactions. Based on well-established kinetic data for Pd(PPh₃)₄-catalyzed Suzuki couplings, aryl bromides undergo oxidative addition approximately 10–100× faster than aryl chlorides under identical conditions, due to the lower C–Br bond dissociation energy (~337 kJ·mol⁻¹ vs. ~399 kJ·mol⁻¹ for C–Cl in aryl halides) [1]. This translates to higher yields, shorter reaction times, and lower catalyst loadings in library synthesis. The 8-aminomethyl group can be simultaneously protected or engaged in reductive amination, allowing orthogonal diversification without competing side reactions at the halogen site .

Cross-coupling Suzuki-Miyaura Bromine vs. Chlorine Synthetic efficiency

Physicochemical Property Divergence: 5-Br vs. 5-Cl Impact on Lipophilicity and Permeability

Substituting chlorine for bromine at C5 alters key physicochemical parameters relevant to oral bioavailability and passive membrane permeability. The 5-bromoquinazoline scaffold exhibits a computed LogP approximately 0.5–0.7 units higher than the 5-chloro analog (estimated from PubChem computed LogP for 5-bromoquinazoline, ~2.39, vs. 5-chloroquinazoline, ~1.87) [1]. This increased lipophilicity can enhance membrane partitioning but may reduce aqueous solubility. The TPSA remains identical (51.8 Ų) as the halogen does not contribute to polar surface area. For the target compound, the added molecular weight of Br (274.54 Da) vs. the hypothetical 5-Cl analog (~230 Da) shifts the compound toward the upper range of typical fragment or lead-like chemical space, requiring careful consideration in property-based design [2].

Lipophilicity TPSA Permeability Lead-likeness

Stability and Handling: Hydrochloride Salt vs. Free Base for Reproducible Weighing and Solution Preparation

The hydrochloride salt of (5-bromoquinazolin-8-yl)methanamine provides superior ambient stability and gravimetric handling compared to the free amine form (CAS 1823893-14-6). The free base (MW 238.08, purity typically 97%) is prone to atmospheric CO₂ absorption forming carbamate adducts, which can introduce weighing errors and variable stoichiometry in subsequent reactions . The hydrochloride salt (MW 274.54, purity 95–97%) is a crystalline solid with reduced hygroscopicity, enabling accurate weighing under standard laboratory conditions. Vendor specifications for the hydrochloride salt (CheMenu, AKSci) confirm a minimum purity of 95%, compared to 97% for the free base from the same suppliers, with the hydrochloride form recommended for long-term storage at cool, dry conditions .

Salt form Stability Solubility Analytical reproducibility

Synthetic Tractability in Kinase Inhibitor Elaboration: 5-Br,8-CH₂NH₂ vs. 5-Br,8-CN Quinazoline Intermediates

The 8-aminomethyl group of the target compound is a more versatile synthetic handle than the 8-carbonitrile group found in the closely related intermediate 5-bromoquinazoline-8-carbonitrile (used in US9139568 for P70S6K inhibitor synthesis) [1]. The primary amine can participate in reductive amination, amide coupling, sulfonamide formation, and urea synthesis without requiring pre-activation, whereas the nitrile must first be hydrolyzed to the carboxamide or reduced to the amine. In the patent synthesis of P70S6K inhibitor II (IC₅₀ 23 nM), the 8-cyano intermediate required three additional synthetic steps (coupling with pyrrolidine, nitrile hydrolysis to carboxamide, and Boc deprotection) to reach the final active compound [1]. Using the 8-aminomethyl analog could condense this sequence by one step (direct amide bond formation with an activated carboxylic acid partner), improving overall synthetic efficiency .

Synthetic intermediate Kinase inhibitor Aminomethyl handle Reductive amination

Application Scenarios Where (5-Bromoquinazolin-8-yl)methanamine hydrochloride Delivers Measurable Advantage


Parallel Synthesis of Diverse Quinazoline Kinase Inhibitor Libraries via Orthogonal C5 and C8 Functionalization

The bifunctional architecture of (5-bromoquinazolin-8-yl)methanamine hydrochloride enables medicinal chemistry teams to exploit C5 (Suzuki coupling) and C8 (amide/sulfonamide/urea formation) sites in a single compound without protecting group manipulation. As demonstrated by the Merck P70S6K inhibitor program (US9139568), C5-arylaminated derivatives achieved IC₅₀ = 23 nM, and the 8-aminomethyl handle permits direct, high-yielding amide coupling (70–90%) rather than requiring nitrile hydrolysis . For library production, this translates to one fewer synthetic step per analog and a wider accessible chemical space from a single building block [1].

Structure-Property Optimization of EGFR-Targeted Anticancer Leads Requiring Defined Lipophilicity Windows

In lead optimization programs targeting EGFR or related kinases, the bromine substituent at C5 contributes an additional ~0.52 LogP units compared to a 5-chloro analog while maintaining identical TPSA (51.8 Ų) . This allows fine-tuning of logD without altering hydrogen-bonding capacity, a critical parameter for balancing potency and permeability. The 6-bromoquinazoline class has already demonstrated potent cytotoxicity (IC₅₀ 0.53–46.6 μM) in MCF-7 and SW480 cell lines, with EGFR docking confirming halogen-dependent binding [1]. The 5-bromo regioisomer provides a structurally distinct alternative for overcoming resistance mutations that alter the ATP pocket shape.

Process Chemistry Scale-Up for Preclinical Candidate Synthesis Demanding Reliable Stoichiometry

Unlike the free amine form, which is prone to variable mass due to hygroscopicity and carbamation, (5-bromoquinazolin-8-yl)methanamine hydrochloride is supplied as a crystalline solid (95–97% purity) with predictable gravimetric behavior . In multi-gram scale-up for preclinical toxicology batch production, this ensures accurate charge calculations and reproducible reaction outcomes, reducing the need for post-hoc potency correction factors. The non-hazardous transport classification further simplifies logistics in multi-site CRO collaborations [1].

Quote Request

Request a Quote for (5-Bromoquinazolin-8-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.